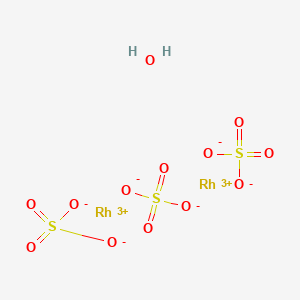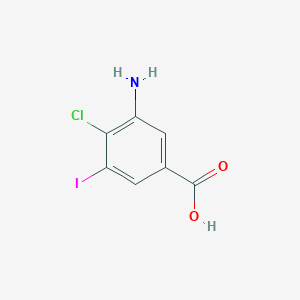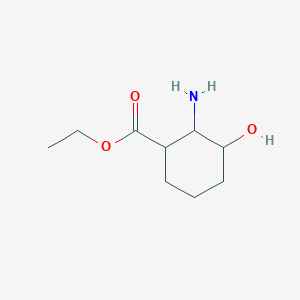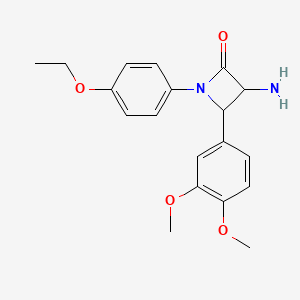![molecular formula C19H23BN2O3 B14789116 N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14789116.png)
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide: is a complex organic compound that features a boronic ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide typically involves the Miyaura borylation reaction. This reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent. The reaction conditions generally include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of scaling up the Miyaura borylation reaction can be applied. This involves optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness. Industrial production may also involve continuous flow chemistry techniques to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form a boronic acid derivative.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Palladium catalyst, base (e.g., potassium carbonate), and an appropriate solvent (e.g., DMF or THF).
Major Products:
Oxidation: Boronic acid derivatives.
Reduction: Modified functional groups depending on the specific reduction conditions.
Substitution: New carbon-carbon bonded products with various aryl or vinyl groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of various boronic acid derivatives .
Biology and Medicine: In medicinal chemistry, boronic ester compounds are explored for their potential as enzyme inhibitors and therapeutic agents. They are investigated for their role in treating diseases such as cancer and bacterial infections .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it valuable in creating materials with specific functionalities .
Mécanisme D'action
The mechanism of action of N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s molecular targets and pathways depend on its specific application, such as binding to active sites of enzymes or interacting with specific biomolecules .
Comparaison Avec Des Composés Similaires
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness: N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide stands out due to its specific structural features, which include a pyridine ring and a carboxamide group
Propriétés
Formule moléculaire |
C19H23BN2O3 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
N-[2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H23BN2O3/c1-13-14(20-24-18(2,3)19(4,5)25-20)9-8-11-15(13)22-17(23)16-10-6-7-12-21-16/h6-12H,1-5H3,(H,22,23) |
Clé InChI |
KZYQXMAPXKUGHD-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NC(=O)C3=CC=CC=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl 7-methyl-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B14789055.png)


![2-amino-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14789075.png)
![5-(6-Chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B14789084.png)


![2-amino-N-[(2-cyanophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14789097.png)

![4-{(E)-[(2-fluorophenyl)imino]methyl}phenol](/img/structure/B14789107.png)
![2-[4-Chloro-3-[(4-methoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14789108.png)

